Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate
Description
This compound features a thiazolo[4,5-d]pyridazine core, a bicyclic heterocycle with sulfur and nitrogen atoms. Key structural elements include:
- 2-methyl substituent: Enhances steric bulk and modulates electronic properties.
- Thioether linkage (-S-): Connects the thiazolo-pyridazine moiety to a 3-oxobutanoate ester, influencing solubility and reactivity.
- Ethyl 3-oxobutanoate ester: Impacts lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-24-14(23)9-13(22)10-25-18-16-17(26-11(2)19-16)15(20-21-18)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXILDBJAGYXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be constructed by the cyclization of a hydrazine derivative with a suitable dicarbonyl compound.
Coupling of the Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are then coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a pyridazine ring, characterized by the presence of an ethylthio group. The synthesis typically involves a regioselective Diels–Alder reaction, allowing for high yields and purity. This reaction is crucial for producing derivatives with specific functional groups that enhance the compound's biological activity.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values ranging from 6.90 μM to 14.34 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. This suggests potential for development as anticancer agents.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, demonstrating activity against a range of bacterial and fungal strains. Similar thiazole derivatives have shown promise in treating infections caused by resistant pathogens.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. The mechanism likely involves inhibition of specific enzymes or molecular targets associated with inflammatory pathways.
Material Science
The unique electronic and optical properties of ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate make it valuable in the development of new materials. It can serve as a building block for synthesizing complex heterocyclic compounds that are essential in creating advanced materials with tailored properties for electronic applications.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Mechanism of Action : The compound may inhibit certain enzymes by binding to their active sites, blocking their activity and leading to reduced cell proliferation in cancer cells. Further research is needed to elucidate the precise pathways involved in its biological effects.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate their activity and influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analog: 7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives
Source : Molecules (2014)
Key Features :
- Core Structure : Thiazolo[4,5-d]pyrimidine (vs. pyridazine in the target compound).
- Pyrimidine has nitrogens at positions 1 and 3; pyridazine has adjacent nitrogens (positions 1 and 2), altering electron distribution.
- Substituents : Coumarin-derived groups (e.g., 6-hydroxy-2-oxo-2H-chromen-4-yl) or benzaldehyde-derived moieties.
- These polar groups may increase hydrogen bonding capacity compared to the target's phenyl and ester substituents.
- Synthesis : Microwave-assisted or conventional heating in DMF with acetic acid .
- Microwave methods often yield faster reactions and higher purity.
Table 1: Structural Comparison
Structural Analog: Ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate
Source : Book (1998)
Key Features :
- Core Structure : Thiazolo[4,5-d]pyrimidine with a thioxo (C=S) group.
- The thioxo group increases electrophilicity compared to the target's thioether.
- Substituents: Benzoate ester at position 4 (vs. 3-oxobutanoate in the target).
- Biological Implications : Thioxo groups may enhance binding to cysteine proteases or metal ions.
Table 2: Substituent Impact
Heterocyclic Variants: Pyrimido[4,5-d][1,3]oxazin-2-one
Source : European Patent Bulletin (2024)
Key Features :
- Core Structure: Pyrimido[4,5-d][1,3]oxazine (oxygen replaces sulfur in the fused ring). sulfur’s hydrophobicity.
- Substituents : Piperazine and cyclopropyl groups.
- These moieties suggest targeting enzymatic or receptor-based pathways.
Table 3: Heteroatom Comparison
Biological Activity
Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interaction with various biological targets.
Chemical Structure and Synthesis
This compound features a thiazole and pyridazine structure connected through a thioether bond. The synthesis typically involves multi-step organic reactions, including:
- Formation of Thiazolo-Pyridazine Derivative : This is achieved through the reaction of 2-chloro-N-(2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)acetamide with thiolating agents like potassium thioacetate.
- Purification and Characterization : The product is purified using column chromatography and characterized by spectroscopic methods such as NMR and mass spectrometry.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antitumor Activity
Studies have shown that compounds related to thiazolo[4,5-d]pyridazines possess significant antitumor properties. For instance, related compounds have been evaluated against various tumor cell lines, demonstrating moderate to high cytotoxicity. The compound's mechanism may involve the inhibition of key enzymes involved in cell proliferation .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with bacterial enzymes, potentially leading to inhibition of growth in pathogenic microorganisms.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, possibly through modulation of inflammatory pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and disrupting metabolic pathways crucial for cell survival and proliferation.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4-(Thiazolo-Pyridazine) | Thiazole and pyridazine rings | Antitumor, antimicrobial | Potential dual-action against multiple targets |
| Thiazolopyrimidinone | Thiazole and pyrimidine ring | Antibacterial | Exhibits potent enzyme inhibition |
| Benzothiazole derivatives | Benzothiazole core structure | Anticancer | High selectivity against cancer cells |
Case Studies
Recent studies have highlighted the efficacy of thiazolo[4,5-d]pyridazine derivatives in clinical settings. For example:
- Antitumor Efficacy : A study evaluated the compound against methotrexate-resistant cell lines, revealing lower cross-resistance compared to traditional chemotherapeutics, indicating a unique mechanism that could be leveraged in cancer therapy .
- Antimicrobial Testing : In vitro tests demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an alternative to existing antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 4-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-3-oxobutanoate, and what intermediates are critical to its formation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. Key steps include:
- Reacting a thiazolo[4,5-d]pyridazin-4-thiol precursor with ethyl 4-chloro-3-oxobutanoate in DMF under basic conditions (e.g., KOH or NaOEt) to form the thioether linkage .
- Using arylisothiocyanates or hydrazonoyl halides to functionalize the thiazole core, as demonstrated in analogous thiazolo-pyridazine syntheses .
- Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane) and characterization by H/C NMR to confirm regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR can identify hindered rotation in the thioether group (splitting of α-protons) and keto-enol tautomerism in the 3-oxobutanoate moiety .
- X-ray Crystallography : Use SHELX-2018 for structure refinement. Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and resolve anisotropic displacement parameters with SHELXL .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers optimize crystallographic refinement for this compound using SHELX?
- Methodological Answer :
- Data Preparation : Integrate diffraction data with SAINT or APEX3. Use SADABS for absorption correction .
- Structure Solution : Employ SHELXT for direct methods or SHELXD for Patterson-based solutions if heavy atoms are present .
- Refinement : Apply Hirshfeld atom refinement (HAR) in SHELXL to model hydrogen atoms accurately. Address thermal motion discrepancies using ISOR and DELU restraints .
Advanced Research Questions
Q. How does the reactivity of the thioether group in this compound influence its participation in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer :
- The thioether’s sulfur atom acts as a soft nucleophile. Test reactivity with:
- Electrophiles : React with methyl iodide or benzyl bromide in THF to form sulfonium salts, monitored by F NMR (if fluorinated analogs exist) .
- Cycloadditions : Perform Huisgen 1,3-dipolar cycloaddition with azides (e.g., 4-azidofurazan) under Cu(I) catalysis to form triazole derivatives .
- Quantify kinetics via stopped-flow UV-Vis spectroscopy in varying solvents (DMF vs. acetonitrile) to assess solvent effects .
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or anisotropic displacement outliers?
- Methodological Answer :
- Disorder Modeling : Use PART instructions in SHELXL to split disordered regions. Apply SUMP restraints to maintain reasonable geometry .
- Anisotropic Refinement : For non-H atoms, refine anisotropic displacement parameters (ADPs) with RIGU restraints. Validate with the ADSON routine in PLATON .
- Validation Tools : Check using checkCIF/PLATON for missed symmetry (e.g., twinning) or hydrogen-bonding inconsistencies .
Q. What computational and experimental strategies can elucidate the compound’s potential biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., aldose reductase, referencing pyrido[1,2-a]pyrimidin-4-one analogs) .
- In Vitro Assays : Test inhibitory potency via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) at varying concentrations (1–100 µM) .
- SAR Analysis : Synthesize analogs with modified phenyl or thiazole substituents and correlate structural changes with IC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
